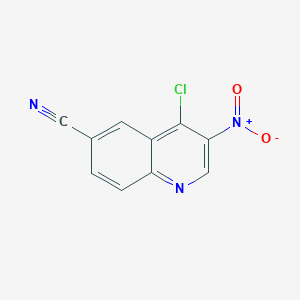
N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-N-(prop-2-yn-1-yl)carbamoyl Chloride, also known as EPOC, is an organic compound belonging to the class of carbamoyl chlorides. It is a colorless liquid with a boiling point of 97-98°C, a melting point of -21°C, and a density of 1.01 g/cm3. EPOC is soluble in water and other polar solvents, and is highly reactive.
Wissenschaftliche Forschungsanwendungen
N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride is used in a variety of scientific research applications. It is used as a reagent in the synthesis of organic compounds, including peptides and amines. It is also used as a catalyst in the synthesis of polymers, such as polyesters and polyamides. In addition, N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride is used in the synthesis of pharmaceuticals and other biologically active compounds.
Wirkmechanismus
N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride is an electrophilic reagent, which means that it reacts with electron-rich molecules, such as amines, alcohols, and carboxylic acids. The reaction occurs through a nucleophilic addition mechanism, in which the electrophilic N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride molecule attacks the electron-rich molecule, resulting in the formation of a covalent bond.
Biochemical and Physiological Effects
N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride has been studied for its potential biochemical and physiological effects. In studies conducted on rats, N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride was found to reduce inflammation and improve wound healing. In addition, N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride was found to have antifungal, antibacterial, and antiviral properties. However, further research is needed to determine the exact biochemical and physiological effects of N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride.
Vorteile Und Einschränkungen Für Laborexperimente
N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride has several advantages for lab experiments. It is a highly reactive compound, which makes it useful for synthesizing a wide range of organic compounds. In addition, N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride is soluble in polar solvents, which makes it easy to use in a variety of laboratory conditions. However, N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride is also a highly reactive compound, which can lead to unwanted side reactions and product contamination.
Zukünftige Richtungen
There are several potential future directions for research on N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride. One potential area of research is to further explore the biochemical and physiological effects of N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride. Another area of research is to develop methods for synthesizing N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride in a more efficient and cost-effective manner. Finally, further research could be done to explore the potential uses of N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride in the synthesis of pharmaceuticals and other biologically active compounds.
Synthesemethoden
N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride is synthesized through the reaction of ethyl chloroformate with prop-2-yn-1-ol in the presence of a base, such as sodium hydroxide. The reaction is carried out in a polar solvent, such as DMF or acetonitrile, at a temperature of 40-60°C. The reaction produces a solution of N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride and sodium chloride, which can be separated by distillation.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride involves the reaction of N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride with thionyl chloride.", "Starting Materials": [ "N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride", "Thionyl chloride" ], "Reaction": [ "Add N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride to a flask", "Add thionyl chloride dropwise to the flask while stirring", "Heat the mixture to reflux for 2 hours", "Cool the mixture to room temperature", "Filter the mixture to remove any solids", "Concentrate the filtrate under reduced pressure to obtain N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride" ] } | |
CAS-Nummer |
2763906-65-4 |
Produktname |
N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride |
Molekularformel |
C6H8ClNO |
Molekulargewicht |
145.6 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



